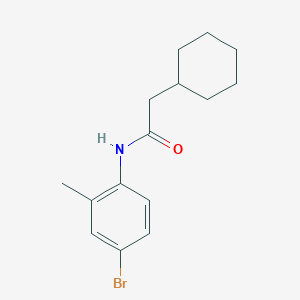![molecular formula C17H18ClFN2O3S B3461500 2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B3461500.png)
2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide
描述
2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DASB, and it is primarily used as a radioligand for the serotonin transporter (SERT).
作用机制
DASB binds selectively to the SERT protein, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, DASB can be used to visualize the distribution and function of SERT in vivo. DASB is a high-affinity ligand for SERT, and it has been shown to be a useful tool for studying the regulation of SERT expression and function.
Biochemical and Physiological Effects:
DASB has been shown to have minimal effects on the physiological and biochemical processes in the body. It is rapidly cleared from the body and has a short half-life. However, DASB can cause changes in the levels of serotonin in the brain, which can affect mood, behavior, and other physiological processes.
实验室实验的优点和局限性
One of the main advantages of using DASB in lab experiments is its high selectivity for SERT. This makes it a useful tool for studying the distribution and function of SERT in vivo. However, DASB has a short half-life, which can limit its usefulness in certain experiments. In addition, DASB is a radioligand, which requires specialized equipment and procedures for handling and disposal.
未来方向
There are many potential future directions for the use of DASB in scientific research. One area of interest is the development of new drugs that target SERT for the treatment of neurological and psychiatric disorders. DASB can also be used to study the regulation of SERT expression and function in various tissues. In addition, DASB can be used in combination with other imaging techniques, such as positron emission tomography (PET), to study the function of the brain and other tissues in vivo.
Conclusion:
In conclusion, 2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide is a chemical compound that has many potential applications in scientific research. Its high selectivity for SERT makes it a useful tool for studying the distribution and function of SERT in vivo. While there are limitations to its use, such as its short half-life and radioligand properties, the potential future directions for the use of DASB in scientific research are numerous.
科学研究应用
DASB is primarily used as a radioligand for the serotonin transporter (SERT). It is used to study the distribution and function of SERT in the brain and other tissues. DASB is also used to study the effects of drugs and other compounds on SERT function and to develop new drugs that target SERT. In addition, DASB has potential applications in the diagnosis and treatment of various neurological and psychiatric disorders.
属性
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-3-21(4-2)25(23,24)14-8-9-16(18)15(11-14)17(22)20-13-7-5-6-12(19)10-13/h5-11H,3-4H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMWQYHBVASCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B3461446.png)
![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3461448.png)

![3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3461460.png)

![3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461472.png)


